7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]chromane-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to 7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]chromane-3-carboxamide involves complex organic reactions. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which shares structural similarities, includes steps such as the preparation of intermediates followed by reactions with POCl3 and further modifications using amines, benzyl alcohol, and phenylboronic acid in the presence of Pd-catalysts (Drev et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed analysis using techniques like X-ray diffraction and spectroscopy. For example, the structure of a structurally related compound was determined using single-crystal X-ray diffraction, revealing a triclinic space group and specific bond lengths and angles (Gumus et al., 2018). Such analyses provide crucial insights into the spatial arrangement of atoms in the molecule, which is essential for understanding its reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from related compounds. For instance, the reaction of certain imidazo-pyridine derivatives with alkynes, catalyzed by rhodium, leads to the formation of pyrido[1,2-a]benzimidazole derivatives, showcasing the potential chemical transformations this compound might undergo (Peng et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. These properties can be determined through experimental measurements and computational methods. For related compounds, such properties are often elucidated using a combination of experimental techniques and theoretical calculations, as seen in studies involving X-ray crystallography and DFT calculations (Gumus et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's application in synthesis and pharmaceuticals. These properties can be explored through experimental studies and theoretical modeling, such as DFT calculations, to predict reactivity and interaction sites within the molecule. For instance, studies on related compounds have utilized DFT to investigate molecular electrostatic potential and frontier molecular orbitals, which provide insights into the chemical behavior of the compound (Gumus et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-4-3-7-23-16(10-21-19(13)23)11-22-20(24)15-8-14-5-6-17(25-2)9-18(14)26-12-15/h3-7,9-10,15H,8,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRDSCIYOJVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CNC(=O)C3CC4=C(C=C(C=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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